![molecular formula C15H16FN3OS B2883454 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392243-58-2](/img/structure/B2883454.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C20H16FN5O4S . It contains a total of 50 bonds, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, and 17 aromatic bonds . The molecule also includes 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of the compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image, also called the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
The compound has a molecular weight of 441.43554 g/mol . Other physical and chemical properties are not available in the retrieved data.properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOLQDNADJRRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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